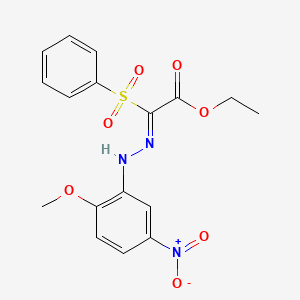![molecular formula C17H21N5OS B13375532 N-({6-[3-(allyloxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine](/img/structure/B13375532.png)
N-({6-[3-(allyloxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({6-[3-(allyloxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({6-[3-(allyloxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine typically involves the following steps:
Formation of the triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide and an appropriate alkylating agent.
Formation of the thiadiazole ring: The triazole intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Introduction of the allyloxy group: The allyloxy group is introduced through an etherification reaction using allyl bromide and a suitable base.
Final coupling: The final step involves coupling the triazolothiadiazole intermediate with N,N-diethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-({6-[3-(allyloxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy group, using reagents like sodium azide or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, halogens, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolothiadiazole derivatives.
科学的研究の応用
N-({6-[3-(allyloxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-({6-[3-(allyloxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. For example, it can inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of kinases or phosphatases, leading to altered cellular responses.
類似化合物との比較
N-({6-[3-(allyloxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine can be compared with other similar compounds:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazolothiadiazole core but differ in their substituents, leading to variations in their pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different arrangement of the triazole and thiadiazole rings, resulting in distinct chemical properties and biological activities.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines:
The uniqueness of this compound lies in its specific substituents and the resulting pharmacological profile, making it a valuable compound for further research and development.
特性
分子式 |
C17H21N5OS |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
N-ethyl-N-[[6-(3-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]ethanamine |
InChI |
InChI=1S/C17H21N5OS/c1-4-10-23-14-9-7-8-13(11-14)16-20-22-15(12-21(5-2)6-3)18-19-17(22)24-16/h4,7-9,11H,1,5-6,10,12H2,2-3H3 |
InChIキー |
SDWFDZXNDMSQGM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine](/img/structure/B13375449.png)
![Butyl 2,2,2-trifluoro-1-[(6-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethylcarbamate](/img/structure/B13375455.png)

![6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13375462.png)
![1-sec-butyl-5-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-pyrrolidinone](/img/structure/B13375474.png)
![9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl hydrosulfide](/img/structure/B13375480.png)

![2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-6,7-dimethoxy-1H-quinazolin-4-one](/img/structure/B13375502.png)
![2-[(1H-indazol-5-ylimino)methyl]-6-methylphenol](/img/structure/B13375505.png)
![N-(4-fluorophenyl)-N-[3-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B13375507.png)
![Isopentyl 6-{[(isopentyloxy)carbonyl]amino}hexylcarbamate](/img/structure/B13375509.png)
![2-[(4-Methylphenyl)sulfanyl]-3-(trifluoromethyl)pyridine](/img/structure/B13375523.png)
![9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13375526.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375529.png)
